molecular formula C23H18N4O7S B4637955 {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B4637955
M. Wt: 494.5 g/mol
InChI Key: UMAXQJCZPHBFMR-ZPHPHTNESA-N
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Description

The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves the condensation of tetrahydro[1,2,4]triazine-3(2H)-thiones with haloacetic acids or their esters by refluxing in ethanol . This method allows for the formation of the thiazolo[3,2-b][1,2,4]triazole ring system, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H17N5O4S
  • Molecular Weight : 397.43 g/mol
  • IUPAC Name : (3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

Key Functional Groups

The structure features several functional groups that contribute to its biological activity:

  • Indole moiety
  • Thiazole and triazole rings
  • Acetic acid group
  • Trimethoxyphenyl substituent

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a derivative was shown to effectively target breast cancer cells through modulation of apoptotic pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against several pathogens. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of the compound. It has been found to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It was observed to enhance neuronal survival in models of neurodegeneration, which could provide insights into therapies for diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 3: Neuroprotection in Animal Models

The neuroprotective effects were evaluated using a mouse model of Alzheimer's disease. Treatment with the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test, alongside reduced amyloid-beta plaque accumulation .

Mechanism of Action

The mechanism of action of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound {(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22N4O5S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_5\text{S}

This structure includes a thiazolo-triazole moiety and a dihydroindole unit, which are significant in determining its biological properties.

Anticonvulsant Activity

Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole structures exhibit anticonvulsant properties. For instance, a study demonstrated that various thiazolo derivatives showed efficacy against seizures induced by maximal electroshock and pentylene tetrazole in animal models . This suggests that our compound may also possess anticonvulsant properties worth investigating.

Antimicrobial Activity

The antimicrobial potential of thiazolo derivatives has been documented extensively. For example, studies have shown that certain substituted thiazolo compounds exhibit activity against various strains of bacteria and fungi. However, the specific activity of this compound against pathogens like Candida albicans remains to be fully explored .

Cytotoxicity and Anticancer Activity

Thiazolo compounds have been investigated for their anticancer properties. A review highlighted the cytotoxic effects of thiazolo derivatives on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. Given the structural similarities to known anticancer agents, it is plausible that our compound may also exhibit cytotoxic effects against certain cancer types .

Case Studies and Research Findings

StudyFindings
Study on Anticonvulsant ActivityCompounds similar to thiazolo[3,2-b][1,2,4]triazoles showed efficacy in seizure models .
Antimicrobial ScreeningSome thiazolo derivatives exhibited poor antifungal activity against Candida species .
Cytotoxicity AssessmentThiazolo compounds demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction .

Properties

IUPAC Name

2-[(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O7S/c1-32-14-8-11(9-15(33-2)18(14)34-3)20-24-23-27(25-20)22(31)19(35-23)17-12-6-4-5-7-13(12)26(21(17)30)10-16(28)29/h4-9H,10H2,1-3H3,(H,28,29)/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXQJCZPHBFMR-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Reactant of Route 2
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Reactant of Route 3
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Reactant of Route 6
{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

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